tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C₁₆H₂₆N₄O₂
Mechanism of Action
Mode of Action
The presence of the aminopyridine and piperidine functional groups suggest potential interactions with various enzymes and receptors .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
The action, efficacy, and stability of “tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The compound should be stored in a dark place, sealed, and at a temperature of 28°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 5-chloropyridine-2-amine with the piperidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl ester, which helps in stabilizing the compound during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction of nitro groups.
Substituted Pyridines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Utilized in research to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer Research: Explored for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
- tert-Butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate
Uniqueness
- Structural Features : The presence of both a piperidine ring and an aminopyridine moiety makes it unique compared to other similar compounds.
- Reactivity : Exhibits distinct reactivity patterns due to the specific positioning of functional groups.
This detailed overview provides a comprehensive understanding of tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl 4-[[(5-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)10-18-14-5-4-13(17)11-19-14/h4-5,11-12H,6-10,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHTUAVMBLSSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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